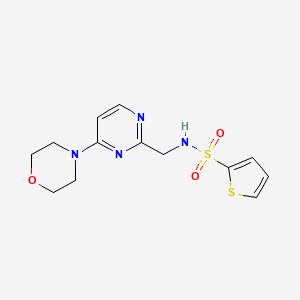

N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c18-22(19,13-2-1-9-21-13)15-10-11-14-4-3-12(16-11)17-5-7-20-8-6-17/h1-4,9,15H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAICQTTVAIRZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with morpholine to form 4-morpholinopyrimidine.

Sulfonamide Formation: The thiophene-2-sulfonyl chloride reacts with the 4-morpholinopyrimidine under basic conditions to form the sulfonamide linkage.

Methylation: The final step involves the methylation of the nitrogen atom on the pyrimidine ring using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Hydrolysis Reactions

Sulfonamides are susceptible to hydrolysis under acidic or basic conditions, yielding sulfonic acids and amine derivatives. For thiophene-2-sulfonamide derivatives, this reaction typically involves:

-

Acidic hydrolysis : Cleavage of the sulfonamide bond to produce thiophene-2-sulfonic acid and the corresponding amine (4-morpholinopyrimidin-2-yl)methanamine.

-

Basic hydrolysis : Similar cleavage under alkaline conditions, often requiring heating.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl or H2SO4, heat | Thiophene-2-sulfonic acid + (4-morpholinopyrimidin-2-yl)methanamine |

| Basic hydrolysis | NaOH or KOH, heat | Thiophene-2-sulfonic acid + (4-morpholinopyrimidin-2-yl)methanamine |

This reactivity is consistent with sulfonamide hydrolysis mechanisms reported in literature .

Nucleophilic Substitution

The sulfonamide group can act as a leaving group in nucleophilic substitution reactions. For example:

-

Amide bond cleavage : Displacement of the sulfonamide group by nucleophiles (e.g., amines, alcohols) to form new amides or esters.

-

Thioether formation : Reaction with thiols to generate thioether derivatives, as seen in analogous compounds like N-(2,4-dichlorophenyl)-2-((4-methyl-6-morpholinopyrimidin-2-yl)thio)acetamide.

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic substitution | Thiols (e.g., RSH) + base | Thiophene-2-sulfonamide thioether derivatives |

Coupling Reactions

Sulfonamides can participate in coupling reactions to form bioconjugates or heterocyclic derivatives. For example:

-

Ugi four-component reaction : Formation of peptide-like structures with aldehydes, amines, and carboxylic acids.

-

Click chemistry : Azide-alkyne cycloaddition if the sulfonamide is modified with appropriate groups.

These reactions are supported by methods described in sulfonamide synthesis literature, such as the use of coupling agents (e.g., carbodiimides).

Redox Reactions

The thiophene ring in thiophene-2-sulfonamides is redox-active. Potential reactions include:

-

Oxidation : Formation of thiophene epoxides or sulfones under oxidizing conditions (e.g., peracids).

-

Electrochemical reduction : Potential to form dihydrothiophene derivatives.

Enzymatic Inhibition

Sulfonamides are known inhibitors of carbonic anhydrases and other enzymes. For this compound, potential mechanisms include:

-

Non-covalent binding : Hydrogen bonding or hydrophobic interactions with enzyme active sites.

-

Covalent binding : Possible irreversible inhibition via nucleophilic attack on electrophilic centers.

This aligns with reports of sulfonamide-based enzyme inhibitors.

Stability and Degradation

Key factors influencing stability include:

-

pH sensitivity : Hydrolysis under extreme pH conditions.

-

Thermal stability : Degradation under high temperatures, depending on the sulfonamide bond strength.

-

Oxidative stability : Resistance to oxidation depends on substituent effects.

Research Findings and Trends

-

Synthesis Optimization :

-

Biological Activity :

-

Analytical Characterization :

Scientific Research Applications

Chemistry

In chemistry, N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, especially in the areas of anti-cancer and anti-inflammatory drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form strong hydrogen bonds, while the morpholine and pyrimidine rings can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions. These properties enable the compound to modulate the activity of enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Key Observations:

Morpholine vs. Piperazine/Pyrimidine Substituents : The morpholine group in the target compound may improve solubility compared to the cyclohexyl group in but reduce lipophilicity relative to trifluoromethylphenyl groups in .

Sulfonamide Linkage: All compounds utilize sulfonamide groups for hydrogen bonding. The target compound’s methyl bridge (pyrimidine-thiophene linkage) likely enhances conformational flexibility compared to rigid nitroanilino or benzothiophene systems .

Electron-Withdrawing Groups : Bromo (in ) and nitro (in ) substituents may enhance binding affinity to electron-rich targets (e.g., kinases or receptors) but increase metabolic instability.

Hydrogen Bonding and Molecular Interactions

- N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide (): Exhibits intramolecular N–H⋯O hydrogen bonding between the amine and nitro groups, stabilizing its conformation. This contrasts with the target compound, where the morpholine oxygen could serve as an additional H-bond acceptor.

- N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-... (): The sulfamoyl group facilitates intermolecular interactions, while the nitrobenzothiophene may engage in π-π stacking.

Pharmacokinetic Considerations

- Metabolic Stability : Nitro groups () are prone to reduction, while halogenated analogs () may resist oxidative metabolism. The absence of nitro groups in the target compound could improve metabolic stability.

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound is a thiophene derivative characterized by the following molecular structure:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1396801-04-9 |

| Molecular Formula | C₁₂H₁₄N₄O₃S₂ |

| Molecular Weight | 326.4 g/mol |

The specific biological targets and mechanisms of action for this compound are not fully elucidated. However, as a thiophene derivative, it is hypothesized to interact with various biological pathways similar to other compounds in its class. Thiophenes are known for their diverse pharmacological properties, including:

- Anticancer Activity : Thiophene derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that thiophene compounds can modulate inflammatory pathways.

- Antimicrobial Properties : Thiophene derivatives have shown activity against a range of microbial pathogens.

Anticancer Activity

Research indicates that thiophene derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that certain thiophene compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, thereby suggesting a role in the modulation of inflammatory responses.

Antimicrobial Activity

Preliminary evaluations indicate that this compound may possess antimicrobial properties. Its efficacy against bacterial strains has been noted, with potential applications in treating infections caused by resistant pathogens.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values in the low micromolar range, demonstrating significant anticancer potential .

- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of thiophene derivatives, including this compound. It was found to significantly inhibit the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages .

- Antimicrobial Testing : A recent study assessed the antimicrobial activity of several thiophene derivatives, including N-(2-morpholinopyrimidin-5-yl)thiophene-2-sulfonamide. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer | Significant cytotoxicity against cancer cell lines |

| Anti-inflammatory | Reduction in pro-inflammatory cytokine production |

| Antimicrobial | Effective against certain bacterial strains |

Q & A

Q. What are the established synthetic routes for N-((4-morpholinopyrimidin-2-yl)methyl)thiophene-2-sulfonamide, and what key reaction conditions optimize yield and purity?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the 4-morpholinopyrimidine core via nucleophilic substitution or coupling reactions, often using morpholine and a halogenated pyrimidine precursor under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .

- Step 2 : Introduction of the thiophene-2-sulfonamide group via sulfonylation. Thiophene-2-sulfonyl chloride is reacted with the pyrimidine intermediate in the presence of a base (e.g., triethylamine) at 0–25°C to minimize side reactions .

- Optimization : Yield and purity depend on strict temperature control, solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 for sulfonyl chloride to amine intermediate). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How is the compound characterized post-synthesis, and which analytical techniques are most reliable?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm regiochemistry and functional group integrity. The morpholine protons appear as a multiplet at δ 3.6–3.8 ppm, while the thiophene ring protons resonate at δ 7.2–7.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELXL) resolves bond lengths and angles, particularly the sulfonamide linkage and morpholine conformation .

Q. What in vitro models are used to assess its pharmacological potential?

- Enzyme Inhibition Assays : Tested against kinases or bromodomains (e.g., BRD4) using fluorescence polarization or TR-FRET assays. IC₅₀ values are calculated to determine potency .

- Antimicrobial Activity : Evaluated via microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli), with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. How does the morpholino-pyrimidine moiety influence the compound’s biological activity compared to other substituents?

- Structure-Activity Relationship (SAR) : The morpholine group enhances solubility and hydrogen-bonding capacity, improving target engagement. Compared to analogs with cyclohexyl or fluorophenyl groups (e.g., ’s compound), the morpholino-pyrimidine core shows higher selectivity for kinases due to its planar geometry and electron-rich nitrogen atoms .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) reveals that the morpholine oxygen forms key hydrogen bonds with residues in the ATP-binding pocket of target proteins, as seen in BRD4 bromodomain inhibitors .

Q. What computational methods predict the binding affinity of this compound to target proteins?

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) validate interactions .

- Pharmacophore Modeling : Identifies critical features (e.g., sulfonamide as a hydrogen bond acceptor, morpholine as a hydrophobic domain) for virtual screening of derivatives .

Q. How can contradictions in biological activity data across studies be resolved?

- Dose-Response Reproducibility : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) and validate results across multiple cell lines .

- Metabolite Interference : Use LC-MS to rule out off-target effects from metabolic byproducts. For example, sulfonamide cleavage products may exhibit unrelated activity .

Q. What strategies are employed in crystallographic refinement for determining its 3D structure?

- Disorder Handling : For flexible groups (e.g., morpholine ring), partial occupancy models in SHELXL refine disordered atoms. Constraints (e.g., SIMU) maintain reasonable thermal motion .

- Hydrogen Bonding Networks : Intermolecular interactions (e.g., N–H⋯O between sulfonamide and adjacent residues) are validated using PLATON software to ensure geometric accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.